3-Phenyl-1,4-diazepan-2-one

Description

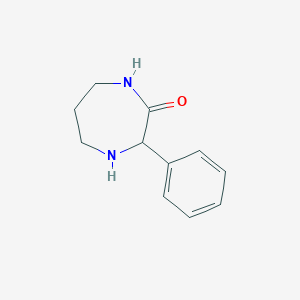

3-Phenyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound featuring a diazepane core (a saturated ring with two nitrogen atoms) substituted with a phenyl group at the 3-position and a ketone at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance receptor binding and pharmacokinetic properties . However, its synthetic analogs and derivatives have been extensively studied for applications in drug discovery, particularly in neuropharmacology and GPCR-targeted therapies .

Properties

IUPAC Name |

3-phenyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMIVYPGTYVOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-diazepan-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate in the presence of acetic acid can lead to the formation of the desired diazepine ring . The reaction is typically carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by utilizing a flow platform that combines various reaction steps in a continuous manner . The use of flow chemistry not only improves the yield and purity of the product but also enhances safety and reduces waste.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,4-diazepan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the diazepine ring.

Substitution: Various substituted derivatives of the phenyl group.

Scientific Research Applications

Chemistry: 3-Phenyl-1,4-diazepan-2-one is used as an intermediate in the synthesis of more complex diazepine derivatives. Its unique structure makes it a valuable building block for the development of new chemical entities with potential pharmacological activities .

Biology: In biological research, this compound is studied for its interactions with biological targets, particularly those related to the central nervous system. It serves as a model compound for understanding the structure-activity relationships of diazepine derivatives.

Medicine: Its structural similarity to benzodiazepines suggests that it may exhibit similar pharmacological properties, such as anxiolytic and sedative effects .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-diazepan-2-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased neuronal membrane permeability to chloride ions. This results in hyperpolarization and stabilization of neuronal activity, which contributes to its potential anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic and Physicochemical Properties

Comparative spectroscopic data highlights the influence of substituents on key functional groups:

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Key Signals) | Molecular Weight |

|---|---|---|---|

| 3-Phenyl-1,4-diazepan-2-one | Not reported | Not available | 218.29 (estimated) |

| 1-Benzyl-3-phenethyl-1,4-diazepan-2-one | 1637 | δ 7.2–7.4 (10H, ArH), δ 3.8 (NCH₂Ph) | 309.20 |

| 4-Benzyl-3-phenethyl-1,4-diazepan-2-one | 1666 | δ 7.2–7.4 (10H, ArH), δ 4.1 (CONH) | 309.20 |

| 3,3-Dimethyl-1,4-diazepan-2-one | Not reported | δ 1.2 (6H, CH₃), δ 3.5 (NCH₂) | 128.18 |

- Key Observations :

Biological Activity

Overview

3-Phenyl-1,4-diazepan-2-one is a compound belonging to the diazepine class, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. Structurally related to benzodiazepines, it has garnered interest for its potential anxiolytic, sedative, and anticonvulsant properties. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.

Target Interaction

this compound primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the effect of GABA at the GABA_A receptor, leading to increased chloride ion influx into neurons. This modulation results in a calming effect on neuronal activity, making it potentially useful for anxiety and seizure disorders.

Biochemical Pathways

The compound's action influences various biochemical pathways, particularly those involving excitatory neurotransmitters like glutamate. By decreasing excitatory signaling and enhancing inhibitory pathways, it may reduce anxiety and promote sedation.

Pharmacokinetics

This compound exhibits a long half-life due to its active metabolites, which prolong its pharmacological effects. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in various metabolites that may also possess biological activity.

Anxiolytic and Sedative Effects

Research indicates that this compound exhibits dose-dependent anxiolytic and sedative effects in animal models. At lower doses, it enhances GABAergic signaling without significant adverse effects.

Cellular Effects

In neuronal cell studies, the compound has demonstrated an ability to reduce neuronal excitability through enhanced GABAergic signaling. This effect is critical for its potential therapeutic applications in anxiety and seizure disorders.

Case Studies and Research Findings

-

Animal Model Studies

In studies involving Balb/c mice treated with diazepam (a related benzodiazepine), it was observed that diazepam led to earlier disease onset and increased severity of symptoms in orthopoxvirus infections. Although this study focused on diazepam, it highlights the importance of understanding the effects of benzodiazepine derivatives like this compound on immune responses and disease progression . -

Electrostatic Potential Studies

A study examining molecular electrostatic potentials indicated that substituents like the phenyl group significantly influence interactions with dopamine receptors. This suggests that structural modifications in compounds related to this compound could enhance or alter their pharmacological profiles .

Comparative Analysis

| Property | This compound | Diazepam |

|---|---|---|

| Chemical Class | Diazepine | Benzodiazepine |

| Primary Action | GABA_A receptor modulator | GABA_A receptor modulator |

| Effects | Anxiolytic, sedative | Anxiolytic, muscle relaxant |

| Metabolism | Cytochrome P450 enzymes | Cytochrome P450 enzymes |

| Half-Life | Long | Short |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.